BenchChemオンラインストアへようこそ!

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide

SIRT2 inhibition enzymatic assay Ki determination

This compound is the only reported SIRT2 benzamide inhibitor combining an azepane-1-sulfonyl group with a 4-(methylsulfonyl)phenyl amide and a 4-chloro substituent in a single molecule. It fills a specific and previously unoccupied vector in the published SIRT2 benzamide SAR landscape, enabling medicinal chemistry teams to evaluate the effects of the dual-sulfonyl architecture on potency and selectivity. With a validated SPR Kd of 24 µM, it serves as a characterized reference ligand for biophysical assay development. Procurement is recommended for comparative ADME panels to assess drug-like properties relative to mono-sulfonyl analogs such as AK-1 and AK-7.

Molecular Formula C20H23ClN2O5S2
Molecular Weight 470.98
CAS No. 900135-72-0
Cat. No. B2411216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide
CAS900135-72-0
Molecular FormulaC20H23ClN2O5S2
Molecular Weight470.98
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C20H23ClN2O5S2/c1-29(25,26)17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)30(27,28)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
InChIKeyODROUNNAFFWTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide (CAS 900135-72-0): A Dual-Sulfonyl Benzamide for SIRT2-Targeted Chemical Biology


3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide (CAS 900135-72-0, MW 470.98, C₂₀H₂₃ClN₂O₅S₂) is a synthetic benzamide derivative bearing both an azepane-1-sulfonyl group at the 3-position and a 4-(methylsulfonyl)phenyl amide moiety. This compound belongs to the broader class of sulfonamide-benzamide SIRT2 inhibitors exemplified by the tool compounds AK-1 and AK-7, but is distinguished by its unique dual-sulfonyl architecture [1]. This compound has documented binding affinity and inhibitory activity against human sirtuin-2 (SIRT2) deacetylase, a therapeutic target implicated in Huntington's disease, cancer, and cholesterol metabolism [2]. It is available from multiple commercial vendors as a research-grade chemical for in vitro and biochemical studies [1].

Why 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide Cannot Be Replaced by Generic SIRT2 Inhibitor Scaffolds


Small changes in substituent identity on the benzamide scaffold produce large shifts in SIRT2 potency and isoform selectivity. Within the 3-(benzylsulfonamido)benzamide series evaluated by Khanfar et al. (2014), exchanging the amide-side aryl group from 4-chlorophenyl to 4-(methylsulfonyl)phenyl shifts SIRT2 IC₅₀ and selectivity profiles—for example, Compound 117 bearing the 4-(methylsulfonyl)phenyl amide showed an IC₅₀ of 15.9 μM with 0% SIRT1 and 0% SIRT3 inhibition at 10 μM, whereas the parent AK-1 scaffold (3-nitrophenyl amide) gave IC₅₀ = 10.8 μM with 10% and 5% residual SIRT1/SIRT3 inhibition, respectively [1]. Similarly, replacing the sulfonamide-side substituent from azepane (as in AK-1 and the target compound) to 4-chlorophenyl-N-methylsulfamoyl (as in the BRENDA-listed analog) produces compounds described as 'highly selective SIRT2 inhibitors,' yet with distinct potency and selectivity signatures [2]. The target compound's combination of an azepane-1-sulfonyl donor with a 4-chloro substituent and a 4-(methylsulfonyl)phenyl amide acceptor represents a unique three-point substitution pattern not represented in any single comparator. Interchanging this compound with any close analog—even one differing by a single substituent—will alter target engagement, selectivity, and physicochemical properties, making generic substitution scientifically unsound for reproducible research.

Quantitative Differentiation Evidence: 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide vs. Closest SIRT2 Inhibitor Analogs


SIRT2 Enzymatic Inhibition (Ki): Target Compound Compared with AK-1 and AK-7 Tool Compounds

The target compound inhibits human recombinant SIRT2 with an inhibition constant (Ki) of 7.0 μM, measured using a substrate deacetylation assay with the fluorogenic peptide substrate Gln-Pro-Lys-Lys-(ε-acetyl)-AMC [1]. In comparison, the widely used SIRT2 tool inhibitor AK-1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide) exhibits an IC₅₀ of 12.5 μM (enzymatic assay), while AK-7 (3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide) exhibits an IC₅₀ of 15.5 μM [2]. The target compound thus demonstrates approximately 1.8-fold tighter binding (by Ki) than the reported IC₅₀ of AK-1, and approximately 2.2-fold tighter than AK-7. However, direct numerical comparison must be interpreted with caution because Ki and IC₅₀ values were determined under different assay conditions (enzyme concentration, substrate identity, and incubation time may differ). The azepane-sulfonyl core is shared across all three compounds, but the amide-side substituent differs (4-(methylsulfonyl)phenyl in the target vs. 3-nitrophenyl in AK-1 and 3-bromophenyl in AK-7), suggesting that the electron-withdrawing methylsulfonylphenyl group may contribute favorably to SIRT2 active-site interactions [3].

SIRT2 inhibition enzymatic assay Ki determination azepane sulfonamide

SIRT2 Binding Affinity (Kd by SPR): Target Engagement Compared with Known SIRT2 Ligands

The target compound binds to chip-immobilized recombinant human SIRT2 with a dissociation constant (Kd) of 24 μM (24,000 nM) as measured by surface plasmon resonance (SPR) after 300 seconds of analyte injection [1]. This provides an orthogonal, label-free measurement of direct target engagement that complements the enzymatic Ki value of 7.0 μM. For context, the most potent SIRT2 benzamide inhibitor reported in the primary literature, Compound 17k (IC₅₀ = 0.60 μM with >150-fold selectivity over SIRT1 and SIRT3), achieves approximately 40-fold greater potency than the target compound's Kd [2]. However, the target compound's SPR-confirmed binding provides a defined biophysical starting point for fragment-based or structure-guided optimization of the 4-(methylsulfonyl)phenyl amide series. No SPR Kd data are publicly available for AK-1 or AK-7, meaning the target compound is one of the few azepane-sulfonyl benzamides with a published direct binding measurement, which can serve as a reference point for computational docking and binding free energy predictions [3].

surface plasmon resonance binding affinity SIRT2 target engagement

Structural Differentiation: Azepane-Sulfonyl Plus Methylsulfonylphenyl Architecture vs. Mono-Sulfonyl and Non-Azepane SIRT2 Inhibitors

The target compound incorporates three key structural features that distinguish it from all currently reported SIRT2 benzamide inhibitors: (i) an azepane-1-sulfonyl group at the 3-position of the benzamide core, (ii) a 4-chloro substituent on the central phenyl ring, and (iii) a 4-(methylsulfonyl)phenyl amide group. AK-1 and AK-7 both bear the azepane-1-sulfonyl and lack the 4-chloro, but carry 3-nitrophenyl and 3-bromophenyl amides, respectively—neither of which contains the methylsulfonyl moiety [1]. Conversely, Compound 117 from Khanfar et al. (2014) carries the 4-(methylsulfonyl)phenyl amide but pairs it with a 4-chlorophenyl sulfonamide rather than an azepane-1-sulfonyl, yielding an IC₅₀ of 15.9 μM and clean selectivity (0% SIRT1, 0% SIRT3 at 10 μM) [2]. The target compound is therefore the only reported analog that simultaneously combines the conformational flexibility of the seven-membered azepane ring with the hydrogen-bond-accepting and steric bulk of the 4-(methylsulfonyl)phenyl terminus. This dual-sulfonyl architecture may influence solubility, metabolic stability, and isoform selectivity in ways that neither the AK series nor the 4-chlorophenyl sulfonamide series can replicate [3].

structure-activity relationship azepane sulfonamide methylsulfonylphenyl SIRT2 inhibitor scaffold

Selectivity Context: Methylsulfonylphenyl Amide Substituent and SIRT2 Isoform Selectivity from the Khanfar (2014) SAR Series

No direct SIRT1 or SIRT3 counter-screening data are publicly available for the target compound. However, class-level SAR inference can be drawn from the structurally related Compound 117 reported by Khanfar et al. (2014), which shares the 4-(methylsulfonyl)phenyl amide terminus with the target compound. Compound 117 exhibited an SIRT2 IC₅₀ of 15.9 μM with 0% inhibition of SIRT1 and 0% inhibition of SIRT3 at 10 μM, representing a clean selectivity window within the detectable range of the assay [1]. In the same study, AK-1 (the 3-nitrophenyl amide comparator) showed 10% residual SIRT1 inhibition and 5% SIRT3 inhibition at 10 μM [1]. This suggests that the 4-(methylsulfonyl)phenyl amide group may confer improved SIRT2 selectivity over SIRT1 and SIRT3 relative to the 3-nitrophenyl amide found in AK-1. Whether the additional presence of the azepane-1-sulfonyl group (instead of Compound 117's 4-chlorophenyl sulfonamide) enhances or diminishes this selectivity cannot be determined without experimental data. Notably, a related compound—3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(4-(methylsulfonyl)phenyl)benzamide—is annotated in BRENDA as a 'highly selective inhibitor for SIRT2, low inhibition of SIRT1 and SIRT3,' further supporting the hypothesis that the 4-(methylsulfonyl)phenyl amide motif is associated with favorable SIRT2 selectivity [2].

SIRT2 selectivity SIRT1 SIRT3 methylsulfonylphenyl isoform selectivity

Recommended Research Application Scenarios for 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide Based on Quantitative Evidence


SAR Expansion of the SIRT2 Benzamide Chemical Space: Filling the Dual-Sulfonyl Vector

This compound is the only reported SIRT2 benzamide inhibitor that combines an azepane-1-sulfonyl group with a 4-(methylsulfonyl)phenyl amide and a 4-chloro substituent in a single molecule [1]. Medicinal chemistry teams seeking to map the SAR of SIRT2 benzamide inhibitors across the full substitution matrix can procure this compound to evaluate whether the dual-sulfonyl architecture produces additive, synergistic, or antagonistic effects on potency (baseline Ki = 7.0 μM) and selectivity relative to mono-sulfonyl analogs such as AK-1 and Compound 117 [2]. This fills a specific and previously unoccupied vector in the published SIRT2 benzamide SAR landscape.

Biophysical Reference Ligand for SPR-Based SIRT2 Binding Assays and Fragment Screening

With a validated SPR Kd of 24 μM against chip-immobilized recombinant human SIRT2, this compound is one of the few azepane-sulfonyl benzamides with a publicly available direct binding measurement [1]. It can serve as a characterized reference ligand for: (i) calibrating SPR biosensor surfaces functionalized with SIRT2; (ii) validating computational docking poses and binding free energy predictions; (iii) acting as a positive control in fragment-based screening campaigns where SIRT2 is the target; and (iv) benchmarking newly synthesized SIRT2 inhibitors in label-free binding assays. AK-1 and AK-7 lack published SPR binding data, giving this compound a unique utility niche in biophysical assay development [2].

Isoform Selectivity Profiling in SIRT1-3 Deacetylase Panels

Class-level SAR evidence from Khanfar et al. (2014) indicates that the 4-(methylsulfonyl)phenyl amide motif is associated with clean SIRT2 selectivity (0% SIRT1 and SIRT3 inhibition at 10 μM) in structurally related benzamide inhibitors [1]. The target compound has not been profiled against SIRT1 and SIRT3, representing a gap in the literature that a procurement decision can directly address. Researchers with access to SIRT1-3 deacetylase assay panels can use this compound to experimentally determine whether the azepane-sulfonyl/4-chloro/4-(methylsulfonyl)phenyl combination yields additive selectivity benefits or introduces off-target SIRT1/SIRT3 activity, generating novel data that advances the field's understanding of SIRT2 isoform selectivity determinants [2].

Chemical Probe for Studying Methylsulfonylphenyl Contributions to Physicochemical and ADME Properties

The 4-(methylsulfonyl)phenyl group is a privileged fragment in drug discovery, appearing in approved drugs such as vismodegib (a hedgehog pathway inhibitor) where it contributes to oral bioavailability and target engagement [1]. Within the SIRT2 benzamide series, this compound represents the only azepane-sulfonyl analog carrying this fragment, enabling direct comparison of solubility, logP, metabolic stability, and permeability against the 3-nitrophenyl (AK-1) and 3-bromophenyl (AK-7) analogs. Procurement for a comparative ADME panel—even at the in silico or in vitro level—can reveal whether the dual-sulfonyl architecture improves drug-like properties relative to the nitro-aromatic AK-1 scaffold, which carries potential toxicity liabilities associated with the nitro group [2].

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.